1,2-Cyclobutanedimethanol

Overview

Description

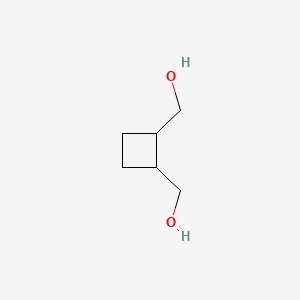

1,2-Cyclobutanedimethanol is a cycloaliphatic diol featuring a four-membered cyclobutane ring with hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions. This structural arrangement introduces significant ring strain, which enhances its reactivity compared to larger cycloalkane diols. For example, [(1S)-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol dibenzoate (CAS 132294-17-8) is a key precursor in synthesizing nucleoside analogs like Lobucavir . These derivatives exhibit moderate polarity, with solubility in chloroform and ether, and a melting point of 73°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclobutanedimethanol can be synthesized through several methods. One common approach involves the reduction of cyclobutanedione using sodium borohydride in the presence of methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclobutanedione. This process is carried out in a high-pressure reactor using a suitable catalyst such as palladium on carbon. The reaction conditions are optimized to achieve maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclobutanedimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form cyclobutanedicarboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to cyclobutanemethanol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

Oxidation: Cyclobutanedicarboxylic acid.

Reduction: Cyclobutanemethanol.

Substitution: Cyclobutanedimethyl chloride.

Scientific Research Applications

Organic Synthesis

1,2-Cyclobutanedimethanol is primarily utilized as a chiral building block in organic synthesis, facilitating the production of complex organic molecules.

- Chiral Synthesis : Its unique stereochemistry allows for the synthesis of enantiomerically pure compounds. CBDM is often employed in asymmetric synthesis processes where chirality is crucial, such as in the development of pharmaceuticals and agrochemicals.

Case Study: Pharmaceutical Development

A notable application of CBDM is in the synthesis of antiviral agents. For instance, researchers have utilized CBDM to create intermediates for drugs targeting viral infections, showcasing its importance in medicinal chemistry .

Polymer Chemistry

CBDM serves as a valuable precursor in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes.

- Polyester Synthesis : The presence of two hydroxyl groups enables CBDM to undergo condensation reactions with dicarboxylic acids, resulting in polyesters with desirable mechanical and thermal properties.

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyesters | High tensile strength | Packaging materials |

| Polyurethanes | Flexibility and durability | Coatings and adhesives |

Research Insights

Studies have indicated that polymers derived from CBDM exhibit enhanced biocompatibility and thermal stability compared to traditional materials. This makes them suitable for medical applications such as drug delivery systems and tissue engineering scaffolds .

Medicinal Chemistry

In medicinal chemistry, CBDM has gained attention for its role as an intermediate in synthesizing various therapeutic agents.

- Anticancer Agents : CBDM has been explored for its potential use in synthesizing compounds with anticancer properties. Its ability to form stable complexes with other substrates enhances its effectiveness in drug formulation .

Case Study: Drug Intermediates

Research published in the Journal of Medicinal Chemistry details the use of CBDM in synthesizing specific pharmaceutical compounds aimed at treating diseases such as HIV and cancer. The compound's stereochemical properties significantly influence the efficacy of these drugs .

Enzymatic Reactions

CBDM is also employed in biochemical studies to understand enzyme mechanisms.

Mechanism of Action

The mechanism of action of 1,2-Cyclobutanedimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a rigid framework that can affect the overall conformation and properties of the molecule.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Comparative Analysis of 1,2-Cyclobutanedimethanol and Analogous Diols

Physical and Chemical Properties

- Solubility: this compound derivatives dissolve in polar aprotic solvents (e.g., chloroform), whereas 1,4-benzenedimethanol is less soluble in non-polar media due to aromaticity .

- Thermal Stability: The cyclobutane ring decomposes at 487.4°C (dibenzoate derivative), lower than 1,4-benzenedimethanol’s aromatic stability but higher than ethylene glycol’s boiling point (197°C) .

- Acidity: The pKa of this compound derivatives (~14.62) is comparable to other aliphatic diols but higher than phenolic diols like 1,4-benzenedimethanol .

Biological Activity

1,2-Cyclobutanedimethanol (CBDM) is a cyclic diol with the molecular formula CHO. Its unique structure and properties have attracted attention in various fields, particularly in polymer chemistry and biological applications. This article explores the biological activity of CBDM, focusing on its synthesis, potential applications, and relevant case studies.

Synthesis of this compound

CBDM can be synthesized through various methods, including photodimerization reactions. One notable approach involves the reduction of cyclobutane dicarboxylic acid derivatives. For instance, trans-1,3-cyclobutane dicarboxylic acid (CBDA-1) can be reduced using sodium borohydride in the presence of iodine or through catalytic hydrogenation using CuO-CrO, yielding CBDM in high yields .

1. Antimicrobial Properties

Research indicates that CBDM exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Antioxidant Activity

CBDM has also been evaluated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, suggesting potential applications in food preservation and as a dietary supplement. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, where CBDM showed considerable inhibition of oxidative stress markers .

3. Polymer Chemistry Applications

CBDM serves as a versatile building block in polymer synthesis. Its incorporation into polyesters enhances thermal stability and mechanical properties. For instance, copolyesters containing CBDM have shown improved impact toughness compared to traditional polyesters derived from terephthalic acid . This makes CBDM an attractive candidate for developing biodegradable plastics.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of CBDM, researchers found that concentrations as low as 0.5% were effective against E. coli. The study utilized agar diffusion methods to determine the minimum inhibitory concentration (MIC), revealing that CBDM could be a potential candidate for developing natural preservatives in food products .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of CBDM compared to well-known antioxidants like ascorbic acid. Using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, CBDM demonstrated a comparable ability to neutralize free radicals. This suggests its potential use in cosmetic formulations aimed at reducing oxidative stress on skin cells .

Data Table: Summary of Biological Activities

| Biological Activity | Method of Assessment | Results |

|---|---|---|

| Antimicrobial | Agar diffusion | Effective against E. coli and S. aureus at 0.5% concentration |

| Antioxidant | DPPH Assay | Significant radical scavenging activity comparable to ascorbic acid |

| Polymer Properties | Mechanical Testing | Improved impact toughness in copolyesters |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Cyclobutanedimethanol, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves cyclization of diols or catalytic hydrogenation of cyclobutane derivatives. Post-synthesis, purity verification requires a combination of techniques:

- Chromatography : HPLC with a polar stationary phase (e.g., C18 column) and acetonitrile/water mobile phase to resolve diastereomers .

- Spectroscopy : H NMR (δ 3.5–4.0 ppm for hydroxyl protons; splitting patterns confirm stereochemistry) and FT-IR (O–H stretch at ~3300 cm) .

- Thermal Analysis : Melting point determination (73°C for analogous derivatives ) to assess crystalline purity.

Q. How does stereochemical configuration impact the solubility and reactivity of this compound?

- Methodological Answer : Stereoisomers exhibit distinct solubility profiles due to hydrogen-bonding capacity and steric effects. For example:

- Solubility Testing : Compare dissolution rates in chloroform (highly soluble for benzoylated derivatives ) vs. water (moderate solubility: ~164 g/L at 25°C for structural analogs ).

- Reactivity Studies : Monitor esterification kinetics (e.g., benzoylation) using C NMR to track carbonyl formation; cis-isomers may show faster reactivity due to reduced steric hindrance .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in thermal stability data for this compound derivatives?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 250–487°C ) can arise from impurities or measurement techniques. Mitigation strategies include:

- Controlled Replicates : Conduct TGA/DSC in triplicate under inert atmospheres to isolate degradation pathways.

- Computational Validation : Use software (e.g., ACD/Labs) to calculate bond dissociation energies and predict stability thresholds .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in datasets, referencing qualitative research frameworks for contradiction resolution .

Q. How can density functional theory (DFT) models guide the design of this compound-based catalysts?

- Methodological Answer : DFT simulations (e.g., B3LYP/6-31G*) optimize catalyst-substrate interactions:

- Active Site Modeling : Map electrostatic potential surfaces to predict nucleophilic/electrophilic regions on the cyclobutane ring.

- Kinetic Profiling : Compare calculated activation energies (ΔG) for proposed reaction mechanisms (e.g., hydrogenation) with experimental Arrhenius plots .

- Validation : Cross-reference computed IR spectra with experimental data to confirm model accuracy .

Q. Data Interpretation & Reproducibility

Q. What criteria ensure reproducibility in spectroscopic characterization of this compound analogs?

- Primary Data : Publish raw NMR/FID files and integration values for transparency.

- Calibration : Use internal standards (e.g., TMS for NMR) and document instrument parameters (e.g., magnet strength, solvent suppression).

- Peer Review : Share datasets via repositories (e.g., Zenodo) for independent validation.

Q. Safety & Handling

Q. What protocols minimize risks during large-scale reactions involving this compound?

- Methodological Answer : While specific safety data for this compound is limited, extrapolate from cyclobutanol derivatives:

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., esterifications).

- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy .

- Waste Management : Quench reactive intermediates with aqueous base before disposal.

Properties

IUPAC Name |

[2-(hydroxymethyl)cyclobutyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAADRFVRUBFCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965716 | |

| Record name | (Cyclobutane-1,2-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55659-54-6, 5140-07-8 | |

| Record name | 1,2-Cyclobutanedimethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclobutanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclobutane-1,2-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.